mGluR3 Potency Advantage of the 3-Fluorophenyl Substituent over 3-Methyl and 3-Chloro Analogues
In a calcium mobilization assay on human mGlu3 receptors, the 3‑fluorophenyl analogue of the 6,7‑dihydropyrazolo[1,5‑a]pyrazin‑4(5H)‑one series—which is synthesized directly from the corresponding 3‑fluorophenyl‑3‑carbaldehyde intermediate—exhibited an mGlu3 pIC₅₀ of 6.11 ± 0.03 (IC₅₀ = 773 nM). Compared to the 3‑methyl analogue (pIC₅₀ = 5.84 ± 0.05, IC₅₀ = 1440 nM) and the 3‑chloro analogue (pIC₅₀ = 5.79 ± 0.02, IC₅₀ = 1620 nM), the 3‑fluoro derivative provides a 1.9‑ to 2.1‑fold improvement in mGlu3 potency [1].
| Evidence Dimension | mGlu3 receptor negative allosteric modulation potency |
|---|---|
| Target Compound Data | pIC₅₀ = 6.11 ± 0.03; IC₅₀ = 773 nM (3-fluorophenyl analogue derived from target aldehyde) |
| Comparator Or Baseline | 3‑Methyl analogue: pIC₅₀ = 5.84, IC₅₀ = 1440 nM; 3‑Chloro analogue: pIC₅₀ = 5.79, IC₅₀ = 1620 nM |
| Quantified Difference | 1.9‑fold more potent than 3‑Me; 2.1‑fold more potent than 3‑Cl |
| Conditions | Calcium mobilization assay on human mGlu3 receptors; values are average of n ≥ 3 |
Why This Matters
A 2‑fold potency difference at the target receptor translates into lower required dosing and a wider therapeutic window in vivo, making the 3‑fluorophenyl aldehyde the superior choice for lead optimization campaigns focused on mGlu3 NAMs.
- [1] Engers, J. L.; Rodriguez, A. L.; Konkol, L. C.; et al. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents. J. Med. Chem. 2015, 58 (18), 7485–7500. View Source
